molecular formula C9H15NO2S B2726447 1-(3-Methylsulfanylpropanoyl)piperidin-4-one CAS No. 1342451-16-4

1-(3-Methylsulfanylpropanoyl)piperidin-4-one

Cat. No.: B2726447
CAS No.: 1342451-16-4
M. Wt: 201.28
InChI Key: BFGYLPDRAGLKES-UHFFFAOYSA-N
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Description

1-(3-Methylsulfanylpropanoyl)piperidin-4-one is an organic compound with the molecular formula C9H15NO2S It is a derivative of piperidinone, featuring a piperidine ring substituted with a 3-methylsulfanylpropanoyl group

Scientific Research Applications

1-(3-Methylsulfanylpropanoyl)piperidin-4-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of fine chemicals and as a building block for various chemical processes.

Future Directions

Piperidin-4-ones, including 1-(3-Methylsulfanylpropanoyl)piperidin-4-one, are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals . Therefore, the future research directions might involve exploring new synthesis methods, studying their biological activities, and developing new drugs based on these compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methylsulfanylpropanoyl)piperidin-4-one typically involves the reaction of piperidin-4-one with 3-methylsulfanylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methylsulfanylpropanoyl)piperidin-4-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the piperidinone ring can be reduced to form the corresponding alcohol.

    Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like thiols or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperidin-4-one derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 1-(3-Methylsulfanylpropanoyl)piperidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through the binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Methylsulfonylpropanoyl)piperidin-4-one: Similar structure but with a sulfonyl group instead of a sulfanyl group.

    1-(3-Methylthioacryloyl)piperidin-4-one: Features an acryl group instead of a propanoyl group.

    1-(3-Methylsulfanylbutanoyl)piperidin-4-one: Contains a butanoyl group instead of a propanoyl group.

Uniqueness

1-(3-Methylsulfanylpropanoyl)piperidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methylsulfanyl group can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-(3-methylsulfanylpropanoyl)piperidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2S/c1-13-7-4-9(12)10-5-2-8(11)3-6-10/h2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFGYLPDRAGLKES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(=O)N1CCC(=O)CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1342451-16-4
Record name 1-[3-(methylsulfanyl)propanoyl]piperidin-4-one
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